Cholestan-6-one, 3-hydroxy-, (3beta)-

Catalog No.
S593762
CAS No.
70223-10-8
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholestan-6-one, 3-hydroxy-, (3beta)-

CAS Number

70223-10-8

Product Name

Cholestan-6-one, 3-hydroxy-, (3beta)-

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,26-,27-/m1/s1

InChI Key

JQMQKOQOLPGBBE-DNFLUMAFSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C

Synonyms

6-ketocholestanol, 6-ketocholestanol, (3alpha,5alpha)-isomer, 6-ketocholestanol, (3beta,5alpha)-isomer

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CC[C@@H](C4)O)C)C

Cholestan-6-one, 3-hydroxy-, (3beta)- is a steroid compound with the molecular formula C27H46O2 and a molecular weight of approximately 402.65 Da. This compound features a hydroxyl group at the third carbon in the beta configuration, making it a member of the 3-hydroxy steroid family. It is structurally characterized by a cholestane backbone, which consists of four fused hydrocarbon rings typical of steroid structures. The presence of the ketone group at the sixth position and the hydroxyl group at the third position are critical for its biological activity and reactivity .

Typical of steroids. These include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, altering its biological activity.
  • Reduction: The ketone group can be reduced to form an alcohol, which may enhance its solubility and reactivity.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which can be useful in drug formulation and delivery systems.

These reactions are significant for modifying the compound's properties for research and therapeutic applications.

Cholestan-6-one, 3-hydroxy-, (3beta)- plays a notable role in lipid metabolism and is involved in the synthesis of bile acids. Compounds like this one are essential intermediates in the metabolic pathways that regulate cholesterol levels in the body. They can influence various physiological processes, including:

  • Lipid Regulation: It may modulate lipid profiles and contribute to cholesterol homeostasis.
  • Bile Acid Synthesis: This compound is involved in the biosynthesis of bile acids, which are crucial for fat digestion and absorption .

Research indicates that alterations in such compounds can impact metabolic diseases, including dyslipidemia and atherosclerosis.

The synthesis of Cholestan-6-one, 3-hydroxy-, (3beta)- can be achieved through several methods:

  • Chemical Synthesis:
    • Starting from cholesterol or other sterols, chemical modifications such as oxidation and reduction can yield this compound.
  • Biological Synthesis:
    • Enzymatic pathways involving cytochrome P450 enzymes are known to convert sterols into various hydroxylated products, including Cholestan-6-one, 3-hydroxy-, (3beta)-.
  • Total Synthesis:
    • Advanced organic synthesis techniques can be employed to construct this compound from simpler organic molecules through multi-step reactions.

Cholestan-6-one, 3-hydroxy-, (3beta)- has several applications across different fields:

  • Pharmaceuticals: Used as a precursor in the synthesis of steroid-based drugs.
  • Biochemical Research: Acts as a standard or reference compound in studies related to steroid metabolism.
  • Nutraceuticals: Potential use in dietary supplements aimed at regulating cholesterol levels.

Its unique properties make it valuable for both therapeutic applications and research purposes.

Studies on Cholestan-6-one, 3-hydroxy-, (3beta)- have shown interactions with various biological systems:

  • Enzyme Interactions: It may act as a substrate or inhibitor for enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases.
  • Receptor Binding: This compound may interact with nuclear receptors that regulate gene expression related to lipid metabolism.
  • Cellular Uptake: Investigations into how this compound is absorbed by cells can provide insights into its bioavailability and efficacy as a therapeutic agent .

Cholestan-6-one, 3-hydroxy-, (3beta)- shares structural similarities with various other steroids. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
CholesterolHydroxyl group at C3; no ketone at C6Precursor for bile acids; essential for cell membranes
5beta-Cholestane-3alpha,7alpha-triolMultiple hydroxyl groups; no ketoneIntermediate in bile acid biosynthesis
6-KetocholestanolKetone at C6; no hydroxyl at C3Used in studies related to cholesterol metabolism
3-beta-hydroxy-5-alpha-cholestan-6-oneHydroxyl at C3; ketone at C6Potential therapeutic applications

Cholestan-6-one, 3-hydroxy-, (3beta)- is unique due to its specific functional groups that influence both its chemical reactivity and biological activity compared to these similar compounds. Its role in lipid metabolism and bile acid synthesis highlights its importance within biochemical pathways.

Cholestan-6-one, 3-hydroxy-, (3beta) belongs to the cholestane steroid classification system, representing a 27-carbon steroid with specific stereochemical configurations. The compound's systematic nomenclature reflects its structural relationship to the parent cholestane framework, which consists of a saturated tetracyclic steroid backbone derived from triterpenoids. According to the Chemical Abstracts Service registry, this compound is assigned the identifier 1175-06-0 and carries multiple synonymous names including 6-Ketocholestanol, 6-Oxocholestanol, and 3beta-Hydroxy-5alpha-cholestan-6-one.

The structural classification places this compound within the broader category of sterols, which are characterized by the presence of a hydroxy group at position three and a skeleton derived from cholestane. The steroid nucleus, known as gonane or cyclopentanoperhydrophenanthrene, consists of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane rings and one five-membered cyclopentane ring. The specific stereochemical designation (3beta) indicates the spatial orientation of the hydroxyl group at carbon-3, while the 5alpha configuration denotes the hydrogen atom orientation at carbon-5.

The molecular structure demonstrates the characteristic features of cholestane derivatives, with the compound bearing a cholestane framework when the two methyl groups and eight-carbon side chain are present at carbon-17. The International Union of Pure and Applied Chemistry name for this compound is (3S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one, which precisely defines the stereochemical configuration at each chiral center.

Historical Synthesis and Discovery

The synthetic approaches to cholestan-6-one, 3-hydroxy-, (3beta) have been documented through various methodological developments in steroid chemistry. Research investigations have focused on the synthesis of 5-hydroxy 6-keto steroids and related compounds, with particular attention to the preparation of cholestan-6-one derivatives. The synthetic pathway typically involves the transformation of cholesterol or related steroid precursors through oxidation and stereochemical control mechanisms.

Historical synthesis studies have demonstrated that cholestan-6-one derivatives can be prepared through multiple synthetic routes, including the oxidation of corresponding steroid alcohols and the rearrangement of steroid epoxides. The development of these synthetic methodologies has contributed significantly to the understanding of steroid chemistry and the preparation of specific stereoisomers. Research has shown that the synthesis of 5alpha-hydroxy-5alpha-cholestan-6-one and 5beta-cholestan-6-one derivatives requires careful control of reaction conditions to achieve the desired stereochemical outcomes.

The compound's discovery and characterization have been facilitated by advances in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry. The establishment of spectral databases has enabled the identification and verification of structural assignments for cholestan-6-one derivatives. These analytical developments have been crucial for confirming the stereochemical assignments and purity of synthetic preparations.

Physicochemical Properties (Melting Point, Solubility, Spectral Data)

The physicochemical properties of cholestan-6-one, 3-hydroxy-, (3beta) reflect its steroid structure and functional group composition. The molecular formula C27H46O2 corresponds to a molecular weight of 402.65 grams per mole, with precise mass measurements indicating 402.349781 grams per mole. These molecular parameters place the compound within the typical range for cholestane-derived steroids.

PropertyValueSource Reference
Molecular FormulaC27H46O2
Molecular Weight402.65 g/mol
Exact Mass402.349781 g/mol
Melting Point140-142°C
Alternative Melting Point150-150.5°C
Physical FormWhite to Off-White Solid
Storage Temperature-20°C

The melting point determinations for cholestan-6-one, 3-hydroxy-, (3beta) show some variation in the literature, with reported values of 140-142°C and 150-150.5°C. This variation may reflect differences in sample purity or measurement conditions. The compound exists as a white to off-white solid under standard conditions and requires storage at -20°C to maintain stability.

Solubility characteristics indicate that the compound exhibits limited solubility in polar solvents, with slight solubility reported in chloroform and methanol when subjected to sonication. This solubility profile is consistent with the predominantly hydrophobic nature of the steroid framework, modified by the presence of the hydroxyl functional group at position 3.

Spectroscopic characterization has provided detailed structural information about this compound. Infrared spectroscopy reveals characteristic absorption bands for the carbonyl group, which appears as an intense peak indicative of the ketone functionality at position 6. The carbonyl stretching vibration provides definitive evidence for the presence of the ketone group within the steroid framework. Nuclear magnetic resonance spectroscopy has been extensively utilized for structural characterization, with comprehensive carbon-13 nuclear magnetic resonance data available for steroid structural assignments. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 402, consistent with the molecular formula.

XLogP3

7.7

Wikipedia

6-ketocholestanol

Dates

Modify: 2023-08-15

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